molecular formula C18H15F3N4 B2394787 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 354147-93-6

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2394787
CAS No.: 354147-93-6
M. Wt: 344.341
InChI Key: LKPWDTJRYQAUED-UHFFFAOYSA-N
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Description

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyrido[1,2-a]benzimidazole core structure

Preparation Methods

The synthesis of 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of chromonecarbonitrile with 2-aminobenzimidazole, followed by cycloaddition to form the pyrido[1,2-a]benzimidazole structure . The reaction conditions often involve heating in ethanol under reflux for a specific duration to achieve a good yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:

Biological Activity

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a trifluoromethyl group attached to a pyrido-benzimidazole framework. Such structural characteristics are often associated with enhanced biological activity and specificity towards certain biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For example, compounds with similar structures have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a critical role in glucose metabolism and insulin regulation .

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Antidiabetic Activity : Similar compounds have demonstrated efficacy in managing type 2 diabetes mellitus by inhibiting DPP-4, thus increasing levels of incretin hormones .
  • Antipsychotic Properties : Some derivatives have been linked to antipsychotic effects, potentially offering therapeutic benefits for conditions such as schizophrenia .
  • Neuroprotective Effects : The compound may also have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

In Vitro Studies

In vitro assays have shown that this compound can significantly inhibit the activity of target enzymes. For instance, studies indicate that similar compounds effectively reduced the activity of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. In one study, administration of related piperidine derivatives resulted in improved glycemic control in diabetic mice, suggesting that this class of compounds could be beneficial for managing blood sugar levels .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntidiabeticDipeptidyl peptidase-4 inhibition
AntipsychoticDopamine receptor modulation
NeuroprotectiveProtection against neuronal damage
Anti-inflammatoryInhibition of soluble epoxide hydrolase

Properties

IUPAC Name

1-piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4/c19-18(20,21)13-10-16(24-8-4-1-5-9-24)25-15-7-3-2-6-14(15)23-17(25)12(13)11-22/h2-3,6-7,10H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPWDTJRYQAUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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